molecular formula C7H9N3S B13202103 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile

Cat. No.: B13202103
M. Wt: 167.23 g/mol
InChI Key: RUODCNHCEDXNIR-UHFFFAOYSA-N
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Description

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile is an organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of an ethylamino group, a methyl group, and a carbonitrile group attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile typically involves the reaction of 3-methylisothiazole-4-carbonitrile with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted isothiazoles.

Scientific Research Applications

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)-3-methylisothiazole-4-carbonitrile
  • 5-(Ethylamino)-3-ethylisothiazole-4-carbonitrile
  • 5-(Ethylamino)-3-methylisoxazole-4-carbonitrile

Uniqueness

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile is unique due to its specific combination of functional groups and the isothiazole ring structure

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

5-(ethylamino)-3-methyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3S/c1-3-9-7-6(4-8)5(2)10-11-7/h9H,3H2,1-2H3

InChI Key

RUODCNHCEDXNIR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NS1)C)C#N

Origin of Product

United States

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